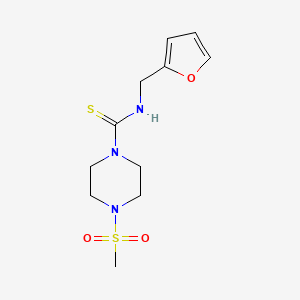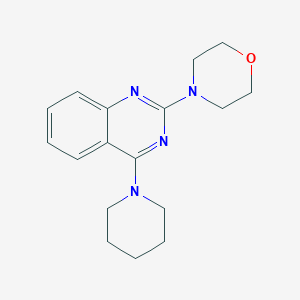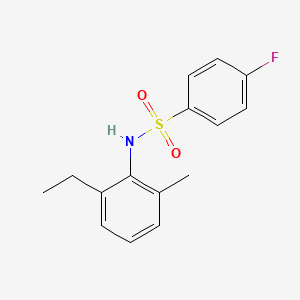
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as FN-1501, is a small molecule compound that has gained attention due to its potential therapeutic applications. FN-1501 is a piperazine derivative and belongs to the class of compounds known as carbothioamides.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, which are involved in inflammation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been found to have antiviral properties, inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments. It is a small molecule compound, which makes it easier to synthesize and study. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have low toxicity, making it a safer compound to work with. However, one limitation of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of research is the development of more efficient synthesis methods for N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could increase its yield and purity. Another area of research is the study of the mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could lead to the development of more targeted therapies. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in the treatment of cancer, inflammation, and viral infections could be further explored. Finally, the development of more soluble forms of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide could increase its efficacy in laboratory experiments.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2-furylacetonitrile with methylsulfonyl chloride, followed by the reaction with piperazine-1-carbothioamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide obtained by this method is around 50%.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been found to be effective against drug-resistant bacteria and fungi.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-19(15,16)14-6-4-13(5-7-14)11(18)12-9-10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOWCNQTGOAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)
![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)

![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)